molecular formula C13H17N5O4S B2807077 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide CAS No. 1904185-20-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide

Cat. No.: B2807077
CAS No.: 1904185-20-1
M. Wt: 339.37
InChI Key: NTGXIHYQALHJRO-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazine ring fused with a benzene ring, and it is further functionalized with a morpholine and sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the triazine ring, followed by functionalization to introduce the morpholine and sulfonamide groups. The reaction conditions often require the use of catalysts, such as gold(I) complexes, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, such as:

Uniqueness

What sets N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine and sulfonamide groups, in particular, enhances its solubility and potential for interaction with biological targets, making it a versatile compound for various applications.

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article synthesizes diverse research findings regarding its biological activity, including data from case studies and relevant tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 358.42 g/mol

The structure includes a morpholine ring, a sulfonamide group, and a 4-oxobenzo[d][1,2,3]triazin moiety, which are pivotal for its biological interactions.

Enzyme Inhibition

Research indicates that derivatives of the 4-oxobenzo[d][1,2,3]triazin structure exhibit potent inhibitory activity against various enzymes. Notably:

  • Acetylcholinesterase (AChE) : Compounds similar to this compound have been shown to inhibit AChE effectively, which is crucial for therapeutic strategies against Alzheimer's disease. For example, a related compound demonstrated mixed-type inhibition with significant binding to both the catalytic and peripheral sites of AChE .
  • Butyrylcholinesterase (BuChE) : While many derivatives showed lower activity against BuChE compared to AChE, some compounds exhibited comparable effects to established inhibitors like donepezil .

Neuroprotective Effects

In vitro studies have demonstrated that certain derivatives possess neuroprotective properties. For instance:

  • A study highlighted that specific 4-oxobenzo[d][1,2,3]triazin derivatives could protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂) in PC12 cells. This suggests potential applications in neurodegenerative disease management .

Anticancer Activity

The biological activity of this compound also extends to anticancer properties:

  • In vitro Studies : Research has indicated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, some benzotriazine derivatives have shown effectiveness against HepG2 liver carcinoma cells by interfering with cell proliferation pathways .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceKey Findings
AChE InhibitionCompound 6jHigh inhibitory activity; mixed-type inhibition mode
NeuroprotectionRelated DerivativeSignificant protection against H₂O₂-induced oxidative stress
Anticancer ActivityBenzotriazine DerivativesEffective against HepG2 carcinoma cells

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S/c19-13-11-3-1-2-4-12(11)15-16-18(13)6-5-14-23(20,21)17-7-9-22-10-8-17/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGXIHYQALHJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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